N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-13-9-19(23-20(26)12-29-16-6-4-5-14(10-16)27-2)25(24-13)21-22-17-8-7-15(28-3)11-18(17)30-21/h4-11H,12H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONCUDXCABMBKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC2=CC=CC(=C2)OC)C3=NC4=C(S3)C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, structure-activity relationships, and relevant case studies.
1. Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d]thiazole moiety, a pyrazole ring, and a methoxyphenoxy acetamide group. This structural diversity is believed to contribute to its biological activity.
Chemical Formula: CHNOS
2.1 Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, benzimidazole derivatives have shown efficacy against various cancer cell lines, including breast and lung cancer. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
2.2 Antimicrobial Activity
The compound has demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. Notably, it has been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 10 µg/mL | |
| Escherichia coli | 15 µg/mL |
2.3 Anti-inflammatory Activity
Similar compounds have been evaluated for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Acetylcholinesterase Inhibition : It has been reported that compounds with similar structures can inhibit acetylcholinesterase (AChE), enhancing cholinergic neurotransmission, which is crucial for cognitive functions.
- Anti-Aggregation Activity : The compound may also inhibit the aggregation of amyloid-beta peptides, a key factor in Alzheimer's disease pathology.
4. Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the methoxy groups and the thiazole moiety significantly influence the biological activity of the compound. For example:
- Methoxy Substituents : The presence of methoxy groups enhances lipophilicity, improving cellular uptake.
- Thiazole Modifications : Alterations in the thiazole ring can lead to increased potency against specific cancer cell lines.
5. Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- A study by Luo et al. synthesized benzimidazole-based derivatives that exhibited potent antibacterial activity against resistant strains of bacteria, emphasizing the potential of similar structures in combating infections .
- Another research project focused on pyrazole derivatives showed significant anti-inflammatory effects in vitro, suggesting that modifications to the pyrazole ring can enhance therapeutic efficacy .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
- Thiazole-Triazole Acetamides (): Compounds like 9a–9e share an acetamide linker but replace the pyrazole with a triazole-thiazole system. Substituents on the aryl-thiazole (e.g., 4-fluorophenyl in 9b , 4-bromophenyl in 9c ) modulate steric and electronic profiles. Bromine in 9c may enhance hydrophobic interactions, as suggested by molecular docking studies showing distinct binding poses compared to methoxy-substituted analogs .
- The 5-methylthiophene substituent introduces lipophilicity, contrasting with the target compound’s methoxyphenoxy group .
Substituent Effects
- Methoxy vs. Trifluoromethyl (): The European patent highlights N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide , where the trifluoromethyl group increases metabolic stability and electron-withdrawing effects compared to the target’s 6-methoxybenzothiazole. This substitution may enhance bioavailability in vivo .
- Aryl-Thiazole Diversity (): Compound 41 in features a methyl-phenylpyrazolyl-thiazole system, lacking the benzothiazole moiety.
Comparative Data Table
Key Research Findings
- Substituent Impact on Binding (): Bromine in 9c improved docking scores compared to fluorine or methoxy groups, suggesting larger halogens enhance target occupancy .
- Trifluoromethyl Advantage (): The CF3 group in trifluoromethylbenzothiazole analogs increases resistance to oxidative metabolism, a critical factor for drug half-life .
- Synthetic Flexibility (): Click chemistry enables rapid diversification of triazole-linked analogs, whereas the target compound’s synthesis may require multi-step optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
